2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-6-12-7(5-16-6)4-9-11-3-2-8(13-9)10(14)15/h2-3,5H,4H2,1H3,(H,14,15) |
InChI Key |
WDFYEENGRGJFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methylthiazole Derivatives
The methylthiazole moiety is typically synthesized via a cyclization process starting from amino acids or their derivatives, such as:
Reaction of α-haloketones with thiourea derivatives :
This classical route involves halogenation of α-keto compounds followed by cyclization with thiourea to form the thiazole ring.One-pot synthesis involving amino acids and sulfur sources :
For example, the reaction of methyl 2-aminothiazole-4-carboxylate with methyl iodide or methyl bromide in the presence of base yields the methylated thiazole derivative.
Bromination and Functionalization
Bromination of 4-hydroxybenzonitrile using brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts (e.g., iron or Lewis acids) produces 3-bromo-4-hydroxybenzonitrile.
Subsequent conversion to 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile involves nucleophilic substitution with appropriate alkyl halides.
Data Table 1: Typical Conditions for Bromination of 4-Cyano Phenol
| Step | Reagent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Bromination | NBS | Fe catalyst | Chloroform | Room temp | 85-90 |
Construction of the Pyrimidine Ring
Cyclization of Urea or Derivatives
The pyrimidine core is synthesized via condensation reactions involving β-dicarbonyl compounds with urea derivatives:
- Reaction of β-dicarbonyl compounds with urea derivatives under reflux in polar solvents (e.g., ethanol, acetic acid) produces 2,4-diaminopyrimidine intermediates, which are then selectively substituted.
Functionalization of Pyrimidine
Nucleophilic substitution at the 4-position with suitable carboxylate derivatives introduces the carboxylic acid functionality.
Carboxylation of pyrimidine intermediates using carbon dioxide or carbonate salts under pressure provides the pyrimidine-4-carboxylic acid.
Data Table 2: Typical Conditions for Pyrimidine Carboxylation
| Step | Reagent | Solvent | Temperature | Pressure | Yield (%) |
|---|---|---|---|---|---|
| Carboxylation | Na2CO3 | Water | 80°C | 1 atm CO2 | 70-80 |
Coupling of Thiazole and Pyrimidine Fragments
Nucleophilic Displacement and Coupling
The methylthiazole derivative bearing a halogen or leaving group reacts with the pyrimidine intermediate under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
Reaction conditions typically involve reflux at elevated temperatures (80-120°C) for several hours to ensure complete coupling.
Final Carboxylation and Purification
The coupled intermediate undergoes oxidation or hydrolysis to convert ester groups to carboxylic acids.
Crystallization from suitable solvents (e.g., ethanol, water) yields the target compound with high purity.
Data Table 3: Typical Coupling Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Coupling | NaOH, pyrimidine intermediate | DMF | Reflux | 12-24 hrs | 65-80 |
Alternative Synthetic Routes and Variations
Patent-Disclosed Improved Processes
WO2011141933A2 Patent describes an improved multi-step process involving:
Key features include the use of suitable acids, solvents, and anti-solvent crystallization to enhance yield and purity.
One-Pot and Multi-Component Syntheses
Recent advances involve one-pot reactions combining halogenation, cyclization, and coupling steps, reducing reaction time and minimizing purification steps.
For example, a four-component reaction involving aromatic amines, aldehydes, mercaptoacetic acid, and catalysts like Bi(SCH2COOH)3 under solvent-free conditions has been explored for thiazolidinone derivatives, which may be adapted for related compounds.
Research Outcomes and Data Summary
| Aspect | Methodology | Key Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Bromination | NBS, Fe catalyst | Room temp | 85-90% | Efficient for phenol derivatives |
| Pyrimidine synthesis | Condensation of β-dicarbonyl + urea | Ethanol, reflux | 70-80% | Selective at 4-position |
| Coupling | Nucleophilic displacement | DMF, reflux | 65-80% | High purity possible |
| Crystallization | Anti-solvent crystallization | Ethanol/water | >90% purity | Improves yield and purity |
Chemical Reactions Analysis
Carboxylic Acid Reactions
The pyrimidine-4-carboxylic acid moiety enables reactions typical of carboxylic acids:
Heterocyclic Ring Reactions
The thiazole and pyrimidine rings participate in substitution and coupling reactions:
Structural and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| SMILES | CC1=NC(=CS1)C2=NC=CC(=C2)C(=O)O |
Research Limitations
-
Mechanistic Studies : Limited data on reaction kinetics or intermediate isolation.
-
Toxicity Profiles : No adverse effects reported, but comprehensive safety data are lacking .
This compound’s reactivity underscores its utility in medicinal chemistry, particularly for designing heterocyclic inhibitors with dual pharmacophores. Further synthetic optimization is needed to explore its full chemical and biological potential.
Scientific Research Applications
Potential Applications Based on Related Research
1. Pharmaceutical Research and Development
- Pim Kinase Inhibitors: Pyrazol-4-yl-heterocyclyl-carboxamide compounds, which share structural similarities with 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid, have been investigated for treating disorders mediated by Pim kinases (Pim-1, Pim-2, and/or Pim-3) . These kinases are involved in various cellular processes, including cell survival, proliferation, and differentiation, making them potential targets for cancer therapy .
It is plausible that 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid or its derivatives could be explored for similar inhibitory activity against Pim kinases.
2. Research on Heterocyclic Amines
- Carcinogenicity Studies: Research has explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines . Creatine supplementation, for instance, has been investigated for its potential role in the production of carcinogenic heterocyclic amines (HCAs) such as PhIP, 8-MeIQx, IFP, and 4,8-DiMeIQx . Although the study found that creatine supplementation did not significantly increase HCA formation, the investigation highlights the importance of understanding the formation and impact of heterocyclic amines in the context of cancer research .
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid, as a heterocyclic compound, might find use as a reference compound or intermediate in studies related to heterocyclic amine metabolism and toxicity.
3. Drug Design and Synthesis
- Building Block for Complex Molecules: The compound could serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications . The carboxylic acid and methylthiazole moieties provide opportunities for chemical modification and functionalization .
The pyrimidine core is a common motif in many drugs, and the presence of the methylthiazole substituent offers a point of diversity for creating novel analogs.
4. Other Potential Applications
- MBX-2982 and Diabetes Research: MBX-2982, a compound containing thiazole and pyrimidine moieties, has been used in trials studying the treatment of diabetes . This suggests that compounds with similar structural features could be relevant in metabolic disease research .
Data Table: Related Compounds and Their Applications
Case Studies
No specific case studies directly involving 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid were found in the search results. However, the applications of related compounds provide a context for potential research directions:
- Pim Kinase Inhibition: In vitro and in vivo studies evaluating the efficacy of pyrazol-4-yl-heterocyclyl-carboxamide derivatives in inhibiting Pim kinase activity and reducing tumor growth in cancer models .
- Metabolic Disease Research: Preclinical studies assessing the effects of MBX-2982 on glucose metabolism and insulin sensitivity in animal models of diabetes .
Mechanism of Action
The mechanism of action of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: demonstrates that substituents (e.g., -SMe, -SBu, -SPh) are tunable via solvent (methanol, DMSO) and catalyst (NaSMe, K₂CO₃) selection, suggesting similar adaptability for synthesizing the target compound .
Physicochemical and Coordination Properties
- Carboxylic Acid Functionality : All compounds share a carboxylate group at the pyrimidine-4-position, enabling salt formation, hydrogen bonding, and metal coordination. For example, 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (cppH) acts as a bidentate ligand in Ru(II) complexes, highlighting the carboxylate’s role in metal chelation .
- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl in ) increase pyrimidine ring acidity, whereas electron-donating groups (e.g., -SMe in 3a) may reduce reactivity toward electrophiles . The methylthiazole group likely imparts intermediate electronic effects.
Biological Activity
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity involves examining its structure, mechanism of action, and the results of various biological assays.
Chemical Structure
The compound consists of a pyrimidine ring substituted with a carboxylic acid group and a thiazole moiety. The structural formula can be represented as follows:
The biological activity of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for microbial survival and cancer cell proliferation.
- Cellular Uptake : The thiazole group enhances the compound's ability to penetrate cell membranes, facilitating its biological effects.
Antimicrobial Activity
Research has demonstrated that 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound's effectiveness against Staphylococcus aureus indicates its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cells, the following results were observed:
- A549 Cells : The compound exhibited minimal cytotoxicity, with a viability rate of approximately 90% at a concentration of 100 µM.
- Caco-2 Cells : A significant reduction in cell viability (39.8%) was noted at the same concentration, indicating a selective response in colorectal cancer cells.
Table 2: Anticancer Activity Data
These findings suggest that the compound may have selective anticancer properties, making it a candidate for further development in targeted cancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and pyrimidine moieties can significantly affect the biological activity of the compound. For instance:
- Substituents on the Thiazole Ring : The presence of electron-donating groups enhances activity.
- Pyrimidine Modifications : Alterations in the carboxylic acid group may influence solubility and interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid, and what analytical techniques validate its purity?
The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group transformations. For example, pyrimidine-thiazole hybrids are often prepared using Biginelli reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) or cyclocondensation of intermediates like ethyl acetoacetate with hydrazines . Post-synthesis, purity is validated using:
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to resolve epimeric impurities .
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, particularly distinguishing thiazole and pyrimidine proton environments .
- Mass spectrometry (ESI-MS) to verify molecular ion peaks and rule out side products .
Q. How should researchers handle solubility challenges for this compound in aqueous buffers?
The carboxylic acid group confers pH-dependent solubility:
- Ionization at alkaline pH : Dissolve in 0.1 M NaOH or bicarbonate buffer (pH >8) to deprotonate the carboxylic acid .
- Co-solvent systems : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before diluting into aqueous media .
- Surfactant-assisted dispersion : Polysorbate-80 (0.1–1%) enhances solubility in biological assays .
Q. What safety protocols are critical during in vitro experiments with this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing or solvent-based steps due to dust/irritant risks .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound under varying catalytic conditions?
Yield optimization requires systematic parameter screening:
- Catalyst selection : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency in multi-step syntheses (e.g., Suzuki-Miyaura reactions for biphenyl intermediates) .
- Temperature control : Maintain 40–100°C for palladium-catalyzed steps to balance reaction rate and catalyst stability .
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiazole sulfur or pyrimidine amines .
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HPLC retention times)?
- Epimerization checks : Monitor HPLC retention shifts under minor mobile phase adjustments (e.g., ±0.1% TFA) to detect co-eluting diastereomers .
- Variable temperature NMR : Heat samples to 50–60°C to reduce rotational barriers and simplify splitting patterns in rigid thiazole-pyrrolidine systems .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, particularly distinguishing methylene protons adjacent to thiazole and pyrimidine rings .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to enzymes (e.g., kinases) via thiazole-pyrimidine scaffold interactions .
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis sets optimizes geometry and predicts electrostatic potential maps for reactivity analysis .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
Q. How can researchers differentiate between biological activity mediated by the parent compound vs. metabolites?
- Stability assays : Incubate the compound in PBS or liver microsomes (1–4 hrs), then quantify degradation via LC-MS .
- Metabolite identification : Use HR-MS/MS to detect hydroxylation or demethylation products in in vitro models .
- Pharmacological profiling : Compare IC₅₀ values of the parent compound and synthetic metabolites in target inhibition assays .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Strict QC criteria : Require ≥95% purity (HPLC) and ≤0.5% residual solvents (GC-MS) for all batches .
- Standardized stock solutions : Prepare fresh DMSO stocks (10 mM) and avoid freeze-thaw cycles .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
